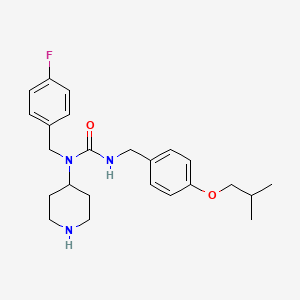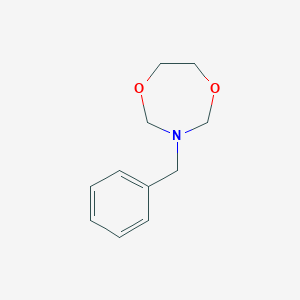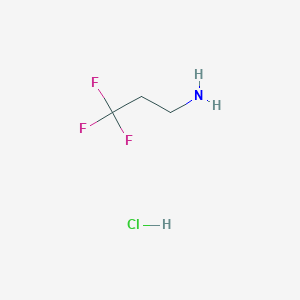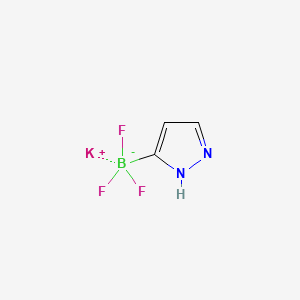![molecular formula C9H12BrN3O B1344431 2-[(2-Bromophenyl)amino]propanohydrazide CAS No. 1396994-66-3](/img/structure/B1344431.png)
2-[(2-Bromophenyl)amino]propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(2-Bromophenyl)amino]propanohydrazide” is a biochemical used for proteomics research . It has a molecular formula of C9H12BrN3O and a molecular weight of 258.12 .
Molecular Structure Analysis
The molecular structure of “2-[(2-Bromophenyl)amino]propanohydrazide” is represented by the formula C9H12BrN3O . The structure includes a bromophenyl group, an amino group, a propanohydrazide group, and a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2-Bromophenyl)amino]propanohydrazide” include a molecular weight of 258.12 and a molecular formula of C9H12BrN3O . More specific properties like melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
Synthesis and Structural Analysis
Research involving compounds structurally related to 2-[(2-Bromophenyl)amino]propanohydrazide has demonstrated novel methodologies in synthesis and structural analysis. For instance, Rybakov, Alifanov, and Babaev (2006) discovered an efficient method for synthesizing 2-aminooxazoles, providing an alternative route with a high yield of 96%, which is significantly better than previous methods. This breakthrough in synthetic chemistry showcases the potential for developing new compounds and derivatives for various applications (Rybakov, Alifanov, & Babaev, 2006).
Antimicrobial and Antidiabetic Properties
Compounds related to 2-[(2-Bromophenyl)amino]propanohydrazide have been explored for their potential biological activities. Goudgaon and Basha (2011) synthesized novel derivatives and evaluated their antimicrobial activity. These synthesized compounds showed promise in combating microbial infections, indicating the potential of such compounds in pharmaceutical applications (Goudgaon & Basha, 2011). Additionally, Nazir et al. (2018) focused on the antidiabetic potential of certain derivatives through the inhibition of the α-glucosidase enzyme. Their findings suggest these compounds could serve as lead molecules for further research in developing antidiabetic agents (Nazir et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-bromoanilino)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(9(14)13-11)12-8-5-3-2-4-7(8)10/h2-6,12H,11H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBOTOALGJGUII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)








![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1344374.png)